

5-FAM-Alkyne (CAS 510758-19-7): A Technical Guide for Researchers

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| Compound of Interest | | |
|----------------------|--------------|-----------|
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An in-depth technical guide for researchers, scientists, and drug development professionals on the fluorescent probe **5-FAM-Alkyne**, covering its core properties, experimental applications, and detailed protocols.

Introduction

5-FAM-Alkyne (5-Fluorescein-Alkyne) is a fluorescent dye containing a terminal alkyne group, making it a valuable tool for the fluorescent labeling of biomolecules through copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry.[1][2] This bioorthogonal reaction allows for the specific and efficient covalent labeling of azide-modified proteins, nucleic acids, and other macromolecules in complex biological samples.[1][3] Its bright, green fluorescence, compatible with standard fluorescein (FITC) filter sets, makes it widely applicable in various research areas, including fluorescence microscopy, flow cytometry, and the development of biosensors and diagnostic assays.[4][5]

Physicochemical and Spectral Properties

The key properties of **5-FAM-Alkyne** are summarized in the tables below, compiled from various suppliers and databases.

Table 1: General and Physicochemical Properties



| Property | Value | References |
|--------------------|--|------------|
| CAS Number | 510758-19-7 | _ |
| Chemical Name | 3',6'-Dihydroxy-3-oxo-N-(prop- 2-yn-1-yl)-3H- spiro[isobenzofuran-1,9'- xanthene]-5-carboxamide | |
| Molecular Formula | C24H15NO6 | - |
| Molecular Weight | 413.39 g/mol | _ |
| Appearance | Yellow to orange powder | _ |
| Purity | ≥90% to ≥97% (HPLC) | _ |
| Solubility | DMSO, DMF, DCM, alcohols, aqueous buffer (pH > 8) | _ |
| Storage Conditions | Store at -20°C, protected from light | - |

Table 2: Spectral Characteristics

| Property | Value | References |
|----------------------------------|---|------------|
| Excitation Maximum (λex) | ~490-495 nm | |
| Emission Maximum (λem) | ~513-519 nm | |
| Molar Extinction Coefficient (ε) | ~74,000 - 80,000 M ⁻¹ cm ⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.93 | _ |

Experimental Protocols

The following are generalized protocols for the application of **5-FAM-Alkyne** in common laboratory procedures. Optimization may be required for specific experimental systems.



Protocol 1: In-Gel Fluorescence Detection of Azide- Modified Proteins

This protocol describes the labeling of azide-modified proteins in a cell lysate with **5-FAM-Alkyne** for subsequent visualization by in-gel fluorescence scanning. Azide-modified proteins can be generated through metabolic labeling with an azide-containing amino acid analog (e.g., azidohomoalanine - AHA).

Materials:

- Cell lysate containing azide-modified proteins
- 5-FAM-Alkyne
- DMSO (anhydrous)
- · Click Chemistry Reaction Buffer Components:
 - Copper(II) sulfate (CuSO₄)
 - Reducing agent (e.g., Sodium Ascorbate, TCEP)
 - Copper chelating ligand (e.g., THPTA, TBTA)
- SDS-PAGE reagents and equipment
- Fluorescence gel imager with appropriate filters for FAM (Excitation: ~490 nm, Emission: ~520 nm)

Methodology:

- Preparation of Stock Solutions:
 - Prepare a 10 mM stock solution of **5-FAM-Alkyne** in anhydrous DMSO.
 - Prepare a 50 mM stock solution of CuSO₄ in deionized water.



- Prepare a 250 mM stock solution of a copper chelating ligand (e.g., THPTA) in deionized water.
- Prepare a 500 mM stock solution of a reducing agent (e.g., sodium ascorbate) in deionized water. Note: This solution should be prepared fresh.
- Click Chemistry Reaction:
 - In a microcentrifuge tube, combine the following in order:
 - Cell lysate (containing 20-50 μg of protein)
 - 5-FAM-Alkyne stock solution (to a final concentration of 50-100 μM)
 - Premixed catalyst solution:
 - CuSO₄ stock solution (to a final concentration of 1 mM)
 - Copper chelating ligand stock solution (to a final concentration of 5 mM)
 - Vortex the mixture gently.
 - Initiate the reaction by adding the reducing agent stock solution to a final concentration of 5 mM.
 - Vortex the reaction mixture gently and incubate at room temperature for 1 hour in the dark.
- Protein Precipitation (Optional but Recommended):
 - Add 4 volumes of cold acetone to the reaction mixture.
 - Incubate at -20°C for 30 minutes to precipitate the protein.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C.
 - Carefully discard the supernatant.
 - Wash the pellet with 500 μL of cold methanol and centrifuge again.



- Air-dry the pellet for 5-10 minutes.
- SDS-PAGE and In-Gel Fluorescence Imaging:
 - Resuspend the protein pellet in SDS-PAGE sample buffer.
 - Heat the samples at 95°C for 5 minutes.
 - Load the samples onto a polyacrylamide gel and perform electrophoresis according to standard procedures.
 - After electrophoresis, carefully remove the gel from the cassette.
 - Wash the gel in deionized water for 5-10 minutes.
 - Scan the gel using a fluorescence imager equipped with filters appropriate for 5-FAM (Excitation: ~490 nm, Emission: ~520 nm).

Protocol 2: Fluorescent Labeling of Cells

This protocol provides a general workflow for the fluorescent labeling of cellular components that have been metabolically tagged with an azide-modified precursor.

Materials:

- · Cells cultured on coverslips or in plates
- Azide-modified metabolic precursor (e.g., azide-modified sugar or amino acid)
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Fixative solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Click chemistry reaction cocktail (as prepared in Protocol 1)



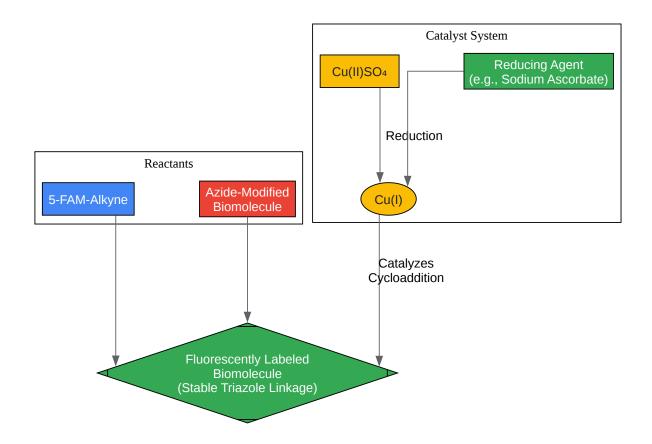
Fluorescence microscope with a FITC filter set

Methodology:

- Metabolic Labeling:
 - Culture cells in a medium supplemented with the appropriate concentration of the azidemodified metabolic precursor for 24-48 hours. The optimal concentration and incubation time should be determined empirically.
- Cell Fixation and Permeabilization:
 - Wash the cells twice with PBS.
 - Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
 - Wash the cells three times with PBS.
 - Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
 - Wash the cells three times with PBS.
- Click Reaction:
 - Prepare the click chemistry reaction cocktail as described in Protocol 1.
 - Add the reaction cocktail to the fixed and permeabilized cells, ensuring the cells are completely covered.
 - Incubate for 30-60 minutes at room temperature, protected from light.
- Washing and Imaging:
 - Wash the cells three times with PBS.
 - Mount the coverslips onto microscope slides with an appropriate mounting medium.
 - Image the cells using a fluorescence microscope equipped with a standard FITC filter set.



Visualizations Click Chemistry Reaction

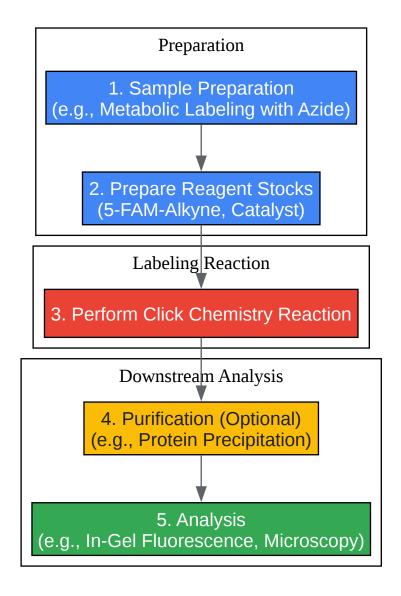


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Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using **5-FAM-Alkyne**.

Experimental Workflow for Biomolecule Labeling



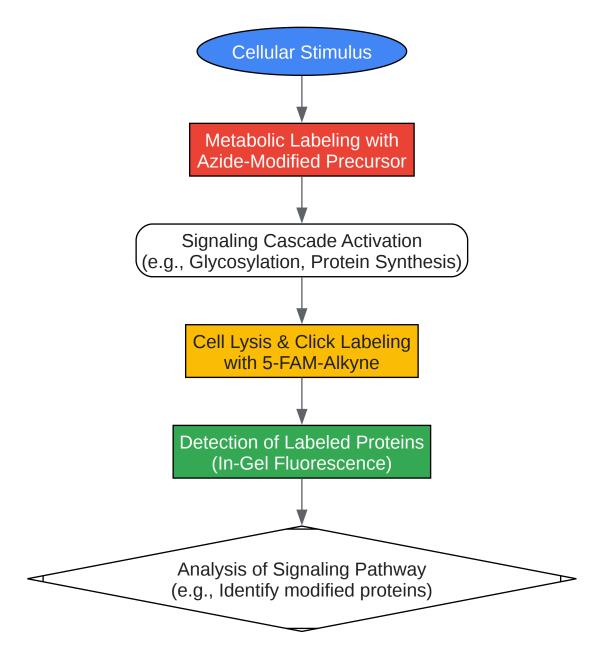


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Caption: General experimental workflow for fluorescent labeling with 5-FAM-Alkyne.

Studying Signaling Pathways





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